![molecular formula C7H7BO4 B1351442 Benzo[d][1,3]dioxol-4-ylboronic acid CAS No. 361456-68-0](/img/structure/B1351442.png)
Benzo[d][1,3]dioxol-4-ylboronic acid
Descripción general
Descripción
Benzo[d][1,3]dioxol-4-ylboronic acid is a boronic acid with the CAS Number: 361456-68-0. It has a molecular weight of 165.94 and its IUPAC name is 1,3-benzodioxol-4-ylboronic acid12.
Synthesis Analysis
The synthesis of Benzo[d][1,3]dioxol-4-ylboronic acid involves the use of n-butyllithium in tetrahydrofuran and hexanes at -78 - 20℃ for 3 hours. The reaction was maintained at that temperature for 3 hours, then warmed up to room temperature and cooled back to 0 0 C immediately. The solution was acidified to pH=2 with HCI 2N and neutralized to pH=7 with NaOH 2N, it was then extracted with ethyl acetate (3 x 25 ml), the organic solution was washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure to yield the title compound (570 mg, 69percent) as a white solid2.Molecular Structure Analysis
The InChI Code for Benzo[d][1,3]dioxol-4-ylboronic acid is 1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H212.
Chemical Reactions Analysis
Benzo[d][1,3]dioxol-4-ylboronic acid can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions3.
Physical And Chemical Properties Analysis
Benzo[d][1,3]dioxol-4-ylboronic acid is a solid at room temperature. It has a water solubility of 15.4 mg/ml or 0.0927 mol/l, classifying it as soluble2.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Functionalized Benzo[1,3]dioxin-4-ones
- Summary of the Application : This compound is used in the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters . These derivatives have been identified as active cores in many biologically active molecules such as nucleoside base transport inhibitor, topoisomerase I inhibitor, antiplasmodial and cytotoxic drugs .
- Methods of Application : The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .
- Results or Outcomes : The synthesis resulted in the production of 4 H -benzo [ d ] [1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters .
Application 2: Detection of Carcinogenic Heavy Metal Ion, Lead (Pb 2+)
- Summary of the Application : The compound was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .
- Methods of Application : A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .
- Results or Outcomes : The sensor was able to detect Pb 2+ in a reliable manner .
Application 3: Oxidative Hydroxylation of Organoboron Compounds
- Summary of the Application : This compound is used in the oxidative hydroxylation of various organoboron compounds . This process is a straightforward and efficient avenue to access phenols and aliphatic alcohols .
- Methods of Application : The reaction is mediated by H2O2 as the oxidant and citric acid as the catalyst in water at room temperature . Various synthetically useful functional groups, such as halogen atom, cyano, and nitro groups, remain intact during the oxidative hydroxylation .
- Results or Outcomes : The reaction resulted in the production of phenols and aliphatic alcohols in satisfactory to excellent yields (up to 99% yield) .
Application 4: Synthesis of Cross-Coupled Reactions
- Summary of the Application : This compound is used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 5: Antitumor Evaluation
- Summary of the Application : This compound was used in the synthesis of a compound (C27) that could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The results illustrated that compound C27 could be developed as a potential antitumor agent .
Application 6: Synthesis of Metal–Organic Frameworks (MOFs)
- Summary of the Application : This compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods of Application : The synthesis is carried out under solvothermal conditions .
- Results or Outcomes : The synthesis resulted in the production of either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
Application 7: Synthesis of Cross-Coupled Reactions
- Summary of the Application : This compound is used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 8: Antitumor Evaluation
- Summary of the Application : This compound was used in the synthesis of a compound (C27) that could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The results illustrated that compound C27 could be developed as a potential antitumor agent .
Application 9: Synthesis of Metal–Organic Frameworks (MOFs)
- Summary of the Application : This compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods of Application : The synthesis is carried out under solvothermal conditions .
- Results or Outcomes : The synthesis resulted in the production of either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
Safety And Hazards
The compound has been classified with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P33812.
Direcciones Futuras
The future directions for Benzo[d][1,3]dioxol-4-ylboronic acid are not specified in the available data. However, given its potential in the synthesis of cross-coupled reactions with palladium complexes and azides, it may have applications in the development of new chemical reactions or compounds3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
1,3-benzodioxol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIKNVAUEWMMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400617 | |
| Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-4-ylboronic acid | |
CAS RN |
361456-68-0 | |
| Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Methylenedioxyphenyl boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

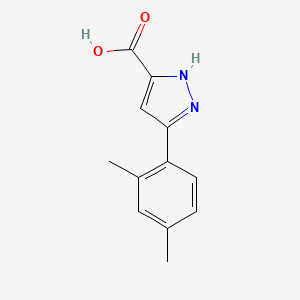
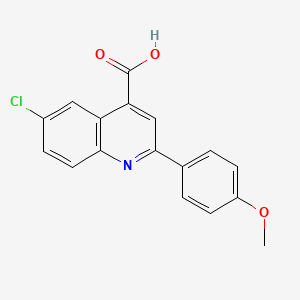




![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)
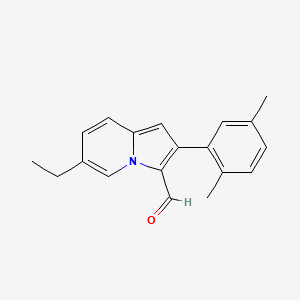
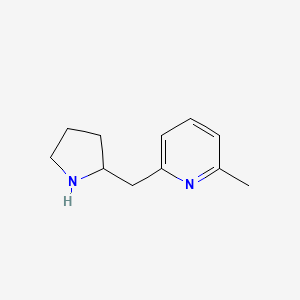
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
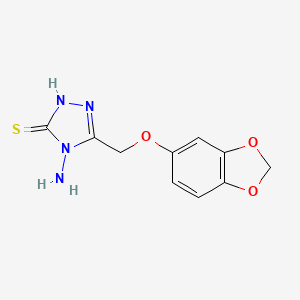
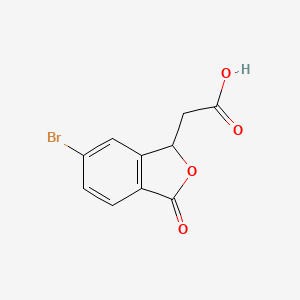
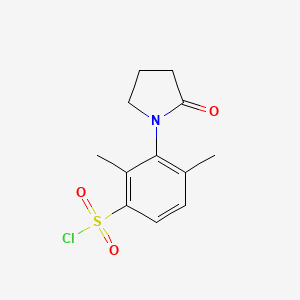
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)